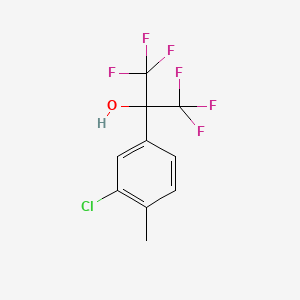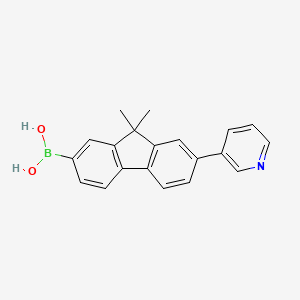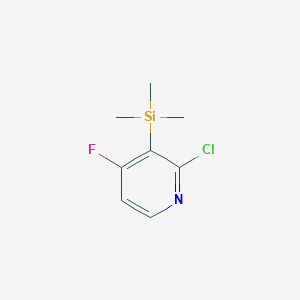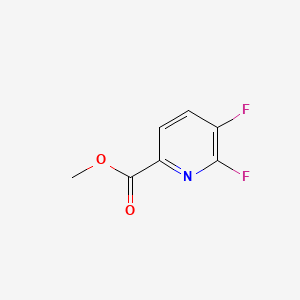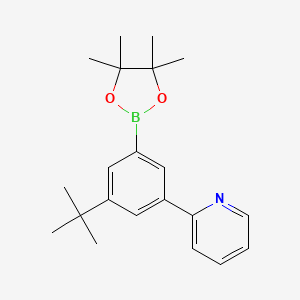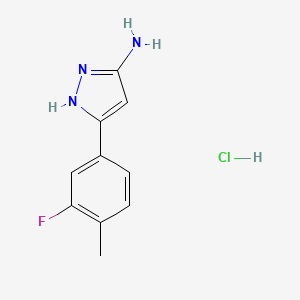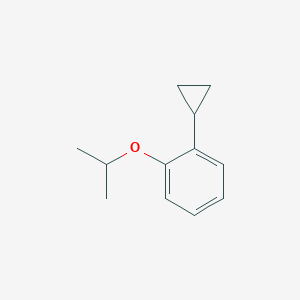
2,2-Dibromo-1-(2-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO3. It is a yellow crystalline solid that belongs to the family of α-bromoacetophenones. This compound is commonly used in organic synthesis and has been found to exhibit biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(2-nitrophenyl)ethanone can be synthesized through the bromination of 2-nitroacetophenone. The reaction typically involves the use of bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include 2-amino-1-(2-nitrophenyl)ethanone or 2-thio-1-(2-nitrophenyl)ethanone.
Reduction: Products include 2,2-dibromo-1-(2-aminophenyl)ethanone.
Oxidation: Products include 2,2-dibromo-1-(2-nitrophenyl)acetic acid.
Scientific Research Applications
2,2-Dibromo-1-(2-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(2-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and nitro group play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(4-nitrophenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(4-chlorophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(2-nitrophenyl)ethanone is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The ortho position of the nitro group can lead to different steric and electronic effects compared to para or meta positions, making this compound distinct in its chemical behavior and applications .
Properties
Molecular Formula |
C8H5Br2NO3 |
|---|---|
Molecular Weight |
322.94 g/mol |
IUPAC Name |
2,2-dibromo-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-3-1-2-4-6(5)11(13)14/h1-4,8H |
InChI Key |
MZYWYIPEBTVDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



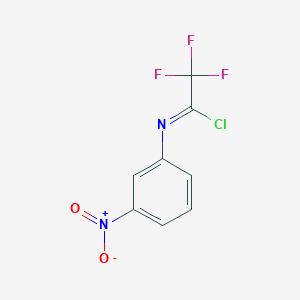
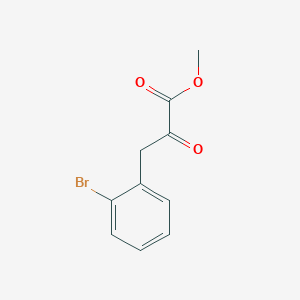
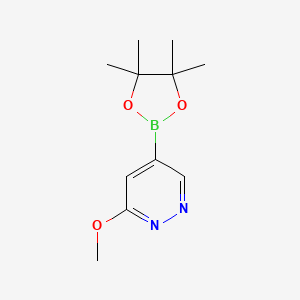
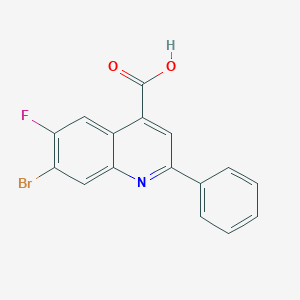
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)

